(R)-3''-Hydroxy Pravastatin Sodium Salt
Description
Contextualization within Statin Metabolism Research
Statins, a class of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, are a cornerstone in managing high cholesterol. nih.gov The metabolic fate of these drugs is a critical area of pharmacological research, as it dictates their efficacy and potential for drug interactions. The metabolism of statins varies significantly across the class. Many statins, such as atorvastatin (B1662188) and simvastatin (B1681759), are extensively metabolized by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme. nih.govmedsafe.govt.nzdroracle.ai
In contrast, pravastatin (B1207561) exhibits a distinct metabolic profile. It is not a significant substrate for the CYP450 enzyme system, which makes it less susceptible to drug-drug interactions involving this pathway. nih.govmedsafe.govt.nznih.gov Pravastatin's biotransformation occurs through other pathways, primarily isomerization and enzymatic hydroxylation. droracle.ai Major metabolites of pravastatin include the 3α-hydroxy isomer (also known as SQ 31,906) and 6-epi-pravastatin. droracle.ainih.gov The 3α-hydroxy isomer is considered the primary metabolite, though its activity is substantially lower than the parent compound. droracle.aidrugbank.com
Within this complex metabolic map, (R)-3''-Hydroxy Pravastatin Sodium Salt emerges as a minor metabolite. Detailed biotransformation studies in humans have successfully isolated and identified numerous metabolites beyond the primary ones, including various hydroxylated forms. nih.govpsu.edu These investigations have elucidated a comprehensive network of metabolic pathways for pravastatin, which, alongside isomerization, include enzymatic ring hydroxylation, oxidation of its side chains, and conjugation. psu.edu The compound (R)-3''-Hydroxy Pravastatin is one of the products of these intricate biotransformation processes.
Significance of Hydroxylated Metabolites in Biochemical Investigations
The study of drug metabolites is fundamental to understanding the complete pharmacological profile of a therapeutic agent. Hydroxylation, the addition of a hydroxyl (-OH) group to a compound, is a common metabolic reaction that can have profound effects on a drug's properties.
Furthermore, hydroxylation plays a pivotal role in the synthesis of certain drugs. Pravastatin itself is produced industrially through a microbial hydroxylation process where its precursor, compactin, is stereospecifically hydroxylated by cytochrome P450 enzymes from the bacterium Streptomyces carbophilus. This highlights the industrial and biochemical importance of controlled hydroxylation reactions.
Rationale for Focused Academic Inquiry into this compound
The specific academic and industrial interest in this compound stems from two primary areas: metabolic profiling and manufacturing quality control.
First, as a known human metabolite of pravastatin, the compound is a subject of research aimed at fully characterizing the drug's biotransformation. psu.edu Comprehensive metabolic mapping is a crucial aspect of pharmacology, providing insights into every substance the body produces from a parent drug. The isolation and structural identification of minor metabolites like (R)-3''-Hydroxy Pravastatin contribute to this complete picture.
Second, this compound has been identified as a process-related impurity during the production of pravastatin. Its formation must be monitored and controlled to ensure the purity and consistency of the final drug product. The need to quantify and limit such impurities necessitates the synthesis of pure analytical reference standards. Therefore, focused academic and industrial research into this compound is driven by the requirements of pharmaceutical quality control and the pursuit of a complete scientific understanding of pravastatin's metabolic fate.
Data Tables
Table 1: Key Metabolites of Pravastatin
This table summarizes the major and other notable metabolites of pravastatin identified in research studies.
| Metabolite Name | Metabolic Pathway | Significance | Reference |
| 3α-Hydroxy-iso-pravastatin (SQ 31,906) | Isomerization/Hydroxylation | Major metabolite, but with 1/10 to 1/40 the activity of pravastatin. | droracle.ainih.govdrugbank.com |
| 6-epi-Pravastatin | Isomerization | A known isomeric metabolite. | nih.govpsu.edu |
| 3''-Hydroxy Pravastatin (R and S isomers) | Side-chain oxidation | Minor metabolites identified in biotransformation studies. | psu.edu |
| Pravastatin Lactone | Lactonization | Negligible amounts detected; statins exist in equilibrium between the active acid and inactive lactone forms. | nih.govnih.gov |
Table 2: Comparison of Metabolic Pathways for Common Statins
This table contrasts the primary metabolic pathways of pravastatin with those of other widely used statins.
| Statin | Primary Metabolic Enzyme(s) | Key Characteristics | Reference |
| Pravastatin | Not significantly metabolized by CYP450 enzymes. | Metabolized by isomerization and sulfation. Lower potential for CYP-mediated drug interactions. | nih.govmedsafe.govt.nznih.gov |
| Atorvastatin | CYP3A4 | Produces active hydroxylated metabolites. | nih.govmedsafe.govt.nzdroracle.ai |
| Simvastatin | CYP3A4 | A prodrug that is hydrolyzed to its active acid form; high potential for CYP3A4-mediated interactions. | medsafe.govt.nznih.gov |
| Rosuvastatin (B1679574) | Not extensively metabolized; minor substrate of CYP2C9. | Largely excreted unchanged. | nih.govmedsafe.govt.nz |
| Fluvastatin | CYP2C9 (major), CYP3A4 (minor) | Metabolized by multiple CYP pathways. | nih.govmedsafe.govt.nz |
Properties
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14+,16+,17+,18+,19-,20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHPBQZWYYTKO-OYKXKHFWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)OC(=O)[C@@H](C)[C@@H](C)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729860 | |
| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722504-46-3 | |
| Record name | (R)-3''-Hydroxy pravastatin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722504463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-{[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy}-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3''-HYDROXY PRAVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW96MX2PQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Methodologies for Stereochemical Elucidation and Characterization
Determination of Absolute and Relative Stereochemical Configurations
The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For (R)-3''-Hydroxy Pravastatin (B1207561) Sodium Salt, the nomenclature itself specifies the stereochemistry at the 3''-position of the 2-methylbutyrate (B1264701) side chain as 'R'. The full stereochemistry of the parent molecule is defined in its systematic name: sodium (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate. lgcstandards.comalfa-chemistry.com This detailed descriptor indicates a total of nine defined stereocenters, establishing its absolute configuration. nih.gov For statins, the specific 3R,5R stereochemistry of the dihydroxyheptanoic acid chain is known to be essential for its inhibitory activity on the HMG-CoA reductase enzyme. wikipedia.org
The determination of a molecule's absolute configuration is a critical step in pharmaceutical development and is typically achieved through rigorous analytical methods. While direct evidence for the determination of this specific molecule is not widely published, the general methods employed for such complex structures include:
X-Ray Crystallography: This is considered the gold standard for determining absolute configuration, provided a single crystal of suitable quality can be obtained. wikipedia.orgspark904.nl It allows for the direct visualization of the spatial arrangement of atoms in the crystalline state. For instance, the structure of a dihydropravastatin impurity was successfully elucidated using this technique. nih.govresearchgate.netmdpi.com
Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful alternatives, especially when crystallization is not feasible. spark904.nlnih.gov These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with spectra predicted from quantum-chemical calculations for a specific, predefined absolute configuration, the correct stereoisomer can be identified. spark904.nlnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for determining relative stereochemistry through techniques like the Nuclear Overhauser Effect (NOE), it can be used to determine absolute configuration by employing chiral derivatizing agents, such as Mosher's acid, or chiral solvating agents. wikipedia.orgspark904.nlwikipedia.org
The relative configuration, which describes the stereochemical relationship between different chiral centers within the same molecule, is often established using advanced NMR techniques, particularly 2D-NOESY experiments that detect through-space correlations between protons. ipb.pt
Development and Validation of Chiral Analytical Techniques for Enantiomeric Purity Assessment
Ensuring enantiomeric purity is paramount for pharmaceutical compounds, as different enantiomers can exhibit varied pharmacological and toxicological profiles. nih.gov The development of robust and validated analytical methods is crucial for quantifying the desired enantiomer and detecting any unwanted stereoisomeric impurities.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating enantiomers in the pharmaceutical industry. nih.govnih.gov The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For statins and their derivatives, reversed-phase HPLC on C18 columns is common for general purity analysis. nih.govgimitec.comresearchgate.net However, for enantiomeric separation, specialized CSPs are required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), have proven highly versatile and effective for resolving the stereoisomers of various drugs, including statins like atorvastatin (B1662188) and rosuvastatin (B1679574). ptfarm.plresearchgate.netijpda.orgppj.org.ly
A typical chiral HPLC method development involves screening various CSPs and optimizing the mobile phase composition (often a mixture of an alkane like hexane (B92381) or heptane (B126788) with an alcohol modifier like ethanol (B145695) or isopropanol) and other parameters like flow rate and temperature to achieve adequate resolution between the enantiomers. ptfarm.plijpda.org
Table 1: Example Parameters for Chiral HPLC Method Development for Statin-Related Compounds
| Parameter | Typical Conditions & Considerations | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Chiralpak IA, IB, ASH) are frequently used for their broad applicability. | ptfarm.plresearchgate.netijpda.org |
| Mobile Phase | Normal Phase: Heptane/Ethanol/Isopropanol mixtures with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA). | researchgate.netijpda.org |
| Detection | UV detection, typically at the maximum absorption wavelength of the analyte (e.g., ~238 nm for pravastatin). | nih.govresearchgate.net |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. | ptfarm.pl |
| Temperature | Column temperature is optimized (e.g., 20-45 °C) to improve resolution and peak shape. | ptfarm.pl |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another established technique for separating enantiomers. nih.gov It is most suitable for volatile and thermally stable compounds. For complex, high molecular weight, and less volatile molecules like (R)-3''-Hydroxy Pravastatin Sodium Salt, GC is generally not the preferred method without prior chemical derivatization to increase volatility and thermal stability. researchgate.net Consequently, validated chiral GC methods for this specific compound or its close analogs are not prominently featured in scientific literature, with HPLC and SFC being more common choices. nih.gov
Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation
Supercritical Fluid Chromatography has emerged as a powerful "green" alternative to HPLC for chiral separations. selvita.comfagg.be It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and significantly reduces the consumption of organic solvents compared to HPLC. selvita.com
The principles of separation in SFC are similar to those in normal-phase HPLC, and it is highly compatible with the same types of chiral stationary phases. fagg.be SFC has been successfully applied to the chiral separation of other statins, demonstrating its suitability for this class of compounds. magtechjournal.com For example, a method for separating atorvastatin and its enantiomer was developed using a specialized column with a mobile phase of CO2 and methanol. magtechjournal.com The high efficiency and rapid analysis times make SFC an attractive technique for high-throughput enantiomeric purity assessment. selvita.com
Table 2: Comparison of SFC and HPLC for Chiral Separations
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Reference |
|---|---|---|---|
| Primary Mobile Phase | Supercritical CO₂, a non-toxic and renewable solvent. | Organic solvents (e.g., hexane, acetonitrile, methanol). | selvita.com |
| Analysis Speed | Generally faster due to low viscosity and high diffusivity of the mobile phase. | Slower analysis times. | selvita.com |
| Solvent Consumption | Significantly lower organic solvent usage. | Higher organic solvent usage. | selvita.com |
| Environmental Impact | Considered a "green chemistry" technique. | Generates more hazardous solvent waste. | selvita.com |
| Column Compatibility | Compatible with a wide range of HPLC columns, including CSPs. | Wide variety of dedicated columns available. | fagg.be |
Spectroscopic Approaches for Stereochemical Assignment
Spectroscopic methods, particularly NMR, are indispensable for confirming the chemical structure and providing detailed information about the stereochemistry of molecules.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
NMR spectroscopy is a cornerstone of chemical structure elucidation. oxinst.com For complex molecules like pravastatin derivatives, a suite of advanced 1D and 2D NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.gov
A comprehensive study on 27 pravastatin derivatives demonstrated the power of combining several NMR experiments to achieve complete structural assignment. nih.gov These techniques are crucial for distinguishing between closely related isomers, such as the regioisomers and stereoisomers of pravastatin. oxinst.com
1D NMR (¹H and ¹³C): Provides initial information about the number and type of protons and carbons in the molecule.
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the carbon skeleton. ipb.ptnih.gov
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. ipb.ptnih.gov
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule. ipb.ptnih.gov
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining the relative stereochemistry of a molecule. ipb.ptnih.gov
By analyzing the specific correlations in these 2D spectra, chemists can piece together the complete structure and relative configuration of a molecule like this compound. While direct differentiation of enantiomers is not possible in a standard achiral solvent, the use of chiral shift reagents can induce separate signals for each enantiomer, allowing for their distinction and quantification. wikipedia.orgwikipedia.org
Table 3: Role of Advanced NMR Techniques in Structural Elucidation
| NMR Experiment | Information Provided | Reference |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks to reveal proton connectivity. | ipb.ptnih.gov |
| HSQC | Correlates each proton with its directly attached carbon atom. | ipb.ptnih.gov |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, key for assembling molecular fragments. | ipb.ptnih.gov |
| NOESY | Reveals through-space proximity of protons, which is crucial for determining relative stereochemistry and conformation. | ipb.ptnih.gov |
Circular Dichroism (CD) Spectroscopy for Chirality Probing
Circular Dichroism (CD) spectroscopy is a powerful analytical technique that provides information about the three-dimensional structure of chiral molecules. This method is based on the differential absorption of left- and right-handed circularly polarized light by optically active substances. uconn.edu For a molecule to be CD-active, it must possess a chromophore in a chiral environment. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry, making it an invaluable tool for the elucidation of absolute configuration and conformational analysis of chiral compounds. unipi.it
In the context of pharmaceutical analysis, CD spectroscopy is employed to confirm the stereochemical identity and purity of chiral drugs. Given that the biological activity of a drug is often intrinsically linked to its specific stereoisomeric form, ensuring the correct stereochemistry is paramount.
While specific experimental CD data for this compound is not extensively reported in publicly available literature, the principles of CD spectroscopy suggest its utility in characterizing this compound. A theoretical approach, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to simulate the CD spectrum of the (R)- and (S)-enantiomers. unibo.it By comparing the experimentally obtained CD spectrum with the simulated spectra, the absolute configuration of the 3''-hydroxy group could be unequivocally assigned.
Furthermore, CD spectroscopy can be a sensitive probe for conformational changes. The conformation of the flexible side chain and the relative orientation of the decalin ring system can be influenced by factors such as solvent polarity and temperature. These conformational variations would be reflected in the CD spectrum, providing insights into the dynamic behavior of the molecule in solution.
The application of CD spectroscopy in the analysis of this compound would involve dissolving the compound in a suitable transparent solvent and recording the spectrum over a relevant wavelength range. The resulting spectrum, characterized by positive and/or negative Cotton effects, would serve as a unique fingerprint for this specific stereoisomer, distinguishing it from its diastereomers and enantiomer.
Hypothetical CD Spectral Data for Stereochemical Correlation
To illustrate the potential application, a hypothetical data table is presented below. This table outlines the expected differences in CD spectral data between the (R)- and the hypothetical (S)-3''-Hydroxy Pravastatin Sodium Salt. The sign of the Cotton effect at a specific wavelength is directly related to the spatial arrangement of the atoms around the chiral center.
| Compound | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| This compound | λ₁ | Positive (+) |
| (S)-3''-Hydroxy Pravastatin Sodium Salt | λ₁ | Negative (-) |
| This compound | λ₂ | Negative (-) |
| (S)-3''-Hydroxy Pravastatin Sodium Salt | λ₂ | Positive (+) |
Note: This table is for illustrative purposes only and is based on the principle of opposite CD signals for enantiomers. Actual experimental values would need to be determined.
The utility of CD spectroscopy extends to quality control, where it can be used to ensure the stereochemical integrity of bulk drug substance and finished pharmaceutical products. A routine CD measurement could quickly identify any potential stereoisomeric impurities or racemization that may have occurred during manufacturing or storage.
Academic Approaches to Synthesis and Derivatization for Research Purposes
Stereoselective Chemical Synthesis Routes for Reference Standards and Analogs
The de novo chemical synthesis of a complex, stereochemically rich molecule such as (R)-3''-Hydroxy Pravastatin (B1207561) requires precise control over the formation of multiple chiral centers. The strategies employed are often extensions or modifications of established routes for the parent drug, pravastatin.
Asymmetric synthesis aims to create a specific enantiomer or diastereomer from an achiral or racemic starting material, a critical challenge in drug synthesis. nih.govpharmaguideline.com For a target like (R)-3''-Hydroxy Pravastatin, which is a specific stereoisomer of a hydroxylated pravastatin metabolite, the synthetic route must incorporate steps that induce high stereoselectivity.
The total synthesis of pravastatin itself provides a blueprint for the methodologies that could be adapted. Key strategies involve the sequential and controlled introduction of stereogenic centers through diastereoselective reactions. acs.org For instance, a known synthesis of pravastatin utilizes an asymmetric ene reaction to establish the initial stereochemistry, followed by a series of diastereoselective processes including iodolactonization and intramolecular ene reactions to build the remaining chiral centers of the hexahydronaphthalene (B12109599) core. acs.orgacs.org
To produce the (R)-3''-hydroxy metabolite, a similar overarching strategy would be employed, with additional steps to introduce the hydroxyl group on the 2-methylbutyryloxy side chain. This would likely involve protecting the existing hydroxyl groups on the pravastatin core, followed by a stereoselective hydroxylation of the side chain, and finally deprotection. The choice of hydroxylating agent and catalyst would be critical to achieving the desired (R) configuration at the 3''-position.
Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials, incorporating their existing stereocenters into the final product. nih.gov This approach can be more efficient than asymmetric synthesis as it bypasses the need to create certain chiral centers from scratch.
In the context of pravastatin and its analogs, a chiral pool strategy could begin with a chiral precursor that forms the basis of the decalin ring system. One documented synthesis of pravastatin starts with the desymmetrization of 1-methyl-4-methylene-cyclohexane via an asymmetric ene reaction, providing a chiral framework upon which the rest of the molecule is constructed. acs.org An alternative chiral pool approach for a related statin involved using enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters, produced via enzymatic reactions, as key intermediates for building the side chain. researchgate.net
To synthesize (R)-3''-Hydroxy Pravastatin, a researcher might select a chiral starting material for the side chain itself, namely (2S, 3R)-3-hydroxy-2-methylbutanoic acid, and esterify it onto a synthetically prepared pravastatin core where the original side chain has been removed. This modular approach leverages a chiral pool for the most challenging new stereocenter.
Biocatalytic and Enzymatic Transformation for Targeted Metabolite Production
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing unparalleled regio- and stereoselectivity under mild reaction conditions. semanticscholar.org This is particularly relevant for producing hydroxylated metabolites, as enzymes like cytochrome P450 monooxygenases are naturally evolved for this purpose. researchgate.net The industrial production of pravastatin from compactin is a landmark example of biotransformation. nih.govnih.gov
Whole-cell biotransformation utilizes intact microorganisms to perform desired chemical conversions. This method avoids the need for enzyme purification and ensures the presence of necessary cofactors, which are regenerated by the cell's metabolism.
The production of pravastatin is historically achieved through the microbial hydroxylation of compactin (ML-236B) using the bacterium Streptomyces carbophilus. nih.govnih.gov This organism possesses a specific cytochrome P450 enzyme that stereoselectively hydroxylates compactin at the C-6 position to yield pravastatin. nih.govnih.gov More advanced approaches have involved metabolically reprogramming the industrial fungus Penicillium chrysogenum. nih.gov By introducing the compactin biosynthesis pathway and a novel hydroxylase gene into this host, a single-step fermentation process for pravastatin was developed. nih.gov
To generate the specific (R)-3''-Hydroxy Pravastatin metabolite, a similar strategy could be employed. One could screen various microorganisms for the ability to hydroxylate the side chain of pravastatin or use genetic engineering to introduce a suitable hydroxylase enzyme into a host organism like E. coli or P. chrysogenum. The substrate, pravastatin, would be fed to the culture, and the whole-cell system would perform the targeted hydroxylation.
| System | Organism | Enzyme Type | Transformation | Significance |
| Traditional Pravastatin Production | Streptomyces carbophilus | Cytochrome P450 (P450sca-2) | Compactin → 6β-hydroxy compactin (Pravastatin) | Established industrial two-step process for stereoselective hydroxylation. nih.govnih.gov |
| Single-Step Pravastatin Production | Penicillium chrysogenum (engineered) | Cytochrome P450 (from Amycolatopsis orientalis) | Glucose → Compactin → Pravastatin | Consolidated, efficient one-step fermentation process. nih.gov |
| Potential Metabolite Production | Engineered E. coli or P. chrysogenum | Screened/Evolved Cytochrome P450 | Pravastatin → (R)-3''-Hydroxy Pravastatin | A plausible research strategy for targeted metabolite synthesis. |
Using isolated enzymes offers greater control over reaction conditions and avoids the formation of cellular byproducts, simplifying downstream purification. The primary challenge is the cost of enzyme purification and the need to supply expensive cofactors like NADPH.
The enzymes responsible for pravastatin production, cytochrome P450s, are well-characterized. nih.govnih.gov Research has focused on isolating and even engineering these enzymes to improve their activity, stability, and stereoselectivity. researchgate.netnih.gov For example, the cytochrome P450 from Amycolatopsis orientalis (CYP105AS1) was identified as an efficient compactin hydroxylase and was subsequently evolved through site-directed mutagenesis to enhance its stereoselectivity, yielding the desired pravastatin isomer over its epimer. nih.gov
For producing (R)-3''-Hydroxy Pravastatin, an in-vitro system using an isolated, engineered P450 enzyme could be designed. This would involve selecting a P450 known to act on aliphatic side chains and potentially using directed evolution to optimize its activity and selectivity for the 3''-position of the pravastatin side chain. This approach provides a direct and highly specific route to the target metabolite for use as an analytical reference standard.
Derivatization Strategies for Enhanced Research Analysis and Modification
Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific analytical method or to create analogs for structure-activity relationship studies. For metabolites like (R)-3''-Hydroxy Pravastatin, derivatization is often essential for detection at low concentrations in biological matrices.
For analytical purposes, the goal is often to increase the volatility and thermal stability of the analyte for Gas Chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in High-Performance Liquid Chromatography (HPLC). researchgate.netpharmatutor.org
Common derivatization techniques used for pravastatin and its metabolites include:
Silylation: Reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) are used to replace active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This increases volatility for GC-MS analysis.
Esterification/Alkylation: Reagents such as pentafluorobenzyl bromide (PFBBr) react with the carboxylic acid moiety. researchgate.net The resulting ester is highly electronegative, making it ideal for sensitive detection by electron capture detection (ECD) in GC.
Fluorogenic Labeling: For HPLC with fluorescence detection, derivatizing agents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be reacted with the parent molecule to attach a fluorescent tag, significantly lowering the limit of detection. arabjchem.org
Beyond analysis, derivatization can be used to convert pravastatin into advanced intermediates for the synthesis of new, potentially more potent HMG-CoA reductase inhibitors, facilitating further drug discovery research. acs.orgresearchgate.net
| Derivatization Agent | Target Functional Group(s) | Analytical Technique | Purpose |
| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acid | GC-ECD, LC-MS | Increases volatility and provides a highly responsive group for electron capture detection. researchgate.net |
| N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) | Hydroxyl, Carboxylic acid | GC-MS | Increases volatility and thermal stability for gas-phase analysis. nih.gov |
| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Amine/Thiol (can be adapted for hydroxyls) | HPLC-Fluorescence, Spectrophotometry | Attaches a fluorescent/colored tag for enhanced detection sensitivity. arabjchem.org |
Introduction of Reporter Tags for Mechanistic Studies
The elucidation of the precise mechanisms of action, transport, and metabolism of pharmacologically active compounds and their metabolites is a cornerstone of drug development and biomedical research. For a compound such as (R)-3''-Hydroxy Pravastatin Sodium Salt, a metabolite of the cholesterol-lowering drug pravastatin, understanding its biological interactions at the molecular level is critical. One powerful strategy to achieve this is through the introduction of reporter tags. These tags are moieties that are chemically attached to the molecule of interest, rendering it detectable by various analytical techniques, thereby allowing researchers to track its fate and interactions within a biological system.
While specific examples of derivatization of this compound with reporter tags are not extensively detailed in publicly available literature, the principles of such modifications are well-established in medicinal chemistry and pharmacology. The primary functional groups available on the this compound molecule for conjugation with a reporter tag include the multiple hydroxyl groups and the carboxylic acid group. The choice of reporter tag and the conjugation strategy depends on the specific research question, the desired detection method, and the need to preserve the biological activity of the parent molecule.
Commonly employed reporter tags include:
Radiolabels: Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound would enable its highly sensitive detection and quantification in tissues and biological fluids through techniques like liquid scintillation counting and autoradiography. This approach is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies.
Fluorescent Tags: Conjugation with a fluorescent molecule (a fluorophore) allows for the visualization of the compound in cells and tissues using fluorescence microscopy and its quantification by spectrofluorometry or fluorescence-based HPLC detection. The selection of a fluorophore would depend on factors such as its quantum yield, photostability, and the availability of suitable excitation and emission wavelengths to minimize background fluorescence from biological samples.
Biotin (B1667282): The high-affinity interaction between biotin and avidin (B1170675) or streptavidin can be exploited to isolate and identify binding partners of this compound. A biotinylated derivative could be used in pull-down assays to capture proteins that interact with the metabolite, which can then be identified by techniques like mass spectrometry.
The successful synthesis of a tagged derivative of this compound for mechanistic studies would require careful consideration of the point of attachment to minimize steric hindrance and preserve the key structural features responsible for its biological activity.
Chemical Modifications for Improved Chromatographic Behavior
The accurate quantification of this compound in biological matrices or in the presence of related compounds often relies on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). However, the inherent physicochemical properties of this polar and thermally labile molecule can present analytical challenges, including poor peak shape, low retention on reversed-phase columns, and unsuitability for direct GC analysis. Chemical derivatization can be employed to overcome these limitations by modifying the structure of the analyte to enhance its chromatographic properties and detection sensitivity.
Esterification for Gas Chromatography:
The free carboxylic acid and multiple hydroxyl groups of this compound render it non-volatile, making it unsuitable for direct analysis by Gas Chromatography (GC). Derivatization is therefore a prerequisite for GC-based methods. A common approach for compounds containing carboxylic acid and hydroxyl groups is a two-step derivatization involving esterification followed by silylation.
For instance, the carboxylic acid group can be converted to a more volatile methyl ester. This can be achieved through reaction with a methylating agent. Subsequently, the hydroxyl groups can be converted to their trimethylsilyl (TMS) ethers using a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These modifications increase the volatility and thermal stability of the molecule, allowing for its separation and detection by GC-Mass Spectrometry (GC-MS).
A similar strategy has been successfully applied to other statins. For example, rosuvastatin (B1679574) has been derivatized to its methyl ester for GC-MS analysis, and dihydrolovastatin has been analyzed by GC-MS after derivatization with BSTFA. nih.gov
Table 1: Potential Derivatization Strategies for GC Analysis of this compound
| Derivatization Step | Target Functional Group | Reagent Example | Resulting Moiety | Benefit for GC Analysis |
| Esterification | Carboxylic Acid | Methanolic HCl or Diazomethane | Methyl Ester | Increased Volatility |
| Silylation | Hydroxyl Groups | BSTFA | Trimethylsilyl (TMS) Ether | Increased Volatility and Thermal Stability |
Derivatization for Enhanced HPLC Detection:
For HPLC analysis, particularly with UV or fluorescence detection, derivatization can be used to introduce a chromophore or a fluorophore into the structure of this compound, thereby significantly enhancing its detectability. This is especially useful when analyzing low concentrations of the metabolite in complex biological samples.
One such derivatization agent is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with primary and secondary amines and hydroxyl groups to form highly fluorescent derivatives. Although primarily used for spectrophotometric determination, the resulting derivative can also be detected with high sensitivity in fluorescence-based HPLC systems. researchgate.net A study on the derivatization of pravastatin with NBD-Cl demonstrated the formation of a colored product, indicating the potential for this reagent to be used for the sensitive quantification of its hydroxylated metabolites. researchgate.net
Another approach involves the derivatization of the carboxylic acid group. For example, conversion to a p-nitrobenzyl ester would introduce a strong chromophore, enhancing UV detection.
Table 2: Potential Derivatization for Enhanced HPLC Detection of this compound
| Derivatization Reagent | Target Functional Group | Detection Method | Potential Advantage |
| 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Hydroxyl Groups | Fluorescence | High Sensitivity |
| p-Nitrobenzyl bromide | Carboxylic Acid | UV | Enhanced UV Absorbance |
| Dansyl chloride | Hydroxyl Groups | Fluorescence | High Sensitivity |
These academic approaches to synthesis and derivatization underscore the versatility of chemical modification in tailoring a molecule like this compound for specific research purposes, from elucidating its biological mechanisms to improving its analytical determination.
Enzymatic Formation and Metabolic Pathway Elucidation in Research Models
Identification and Characterization of Enzymes Responsible for Hydroxylation
Research has identified the Cytochrome P450 3A (CYP3A) subfamily as the principal catalyst for the hydroxylation of pravastatin (B1207561). In vitro studies using human liver microsomes have demonstrated the formation of hydroxylated metabolites, with CYP3A4 and CYP3A5 being the specific isoforms involved. nih.govnih.gov
Incubation of pravastatin with human liver microsomes leads to the generation of "hydroxy pravastatin," a term used in studies to describe hydroxylated metabolites, including the 3''-hydroxy form. nih.gov The formation of this metabolite is a low-affinity process, as indicated by a high Michaelis-Menten constant (Km). nih.gov Reconstituted enzyme systems have confirmed the roles of both CYP3A4 and CYP3A5 in this conversion, although the formation rates are relatively low. nih.gov Specifically, the formation rate of hydroxy pravastatin was found to be 0.12 ± 0.02 pmol/min/pmol for CYP3A4 and 0.02 ± 0.004 pmol/min/pmol for CYP3A5 when incubated with 1,000 µM pravastatin. nih.gov This suggests that while these enzymes are capable of metabolizing pravastatin, it is not a primary substrate, and the CYP3A-dependent metabolism constitutes a minor elimination route for the drug. researchgate.netnih.govdrugbank.com Other CYP enzymes, such as CYP2C9, are also known to metabolize statins, but CYP3A4 and CYP3A5 are the main enzymes identified for pravastatin hydroxylation. nih.govdroracle.ai
Beyond the well-characterized CYP-mediated reactions, other biotransformation pathways contribute to the metabolism of pravastatin. The major biotransformation pathways include isomerization to 6-epi pravastatin and the 3α-hydroxy isomer of pravastatin (also known as SQ 31,906). droracle.aidroracle.aifda.govpsu.edu The 3α-hydroxy isomeric metabolite, which has significantly less HMG-CoA reductase inhibitory activity than the parent compound, is a major degradation product. droracle.aifda.gov
Additional elucidated biotransformation pathways for pravastatin include:
ω-1 oxidation of the ester side chain. fda.gov
β-oxidation of the carboxy side chain. fda.gov
Ring oxidation followed by aromatization. fda.gov
Oxidation of a hydroxyl group to a keto group. fda.gov
Conjugation, particularly glucuronidation. fda.govdrugbank.com
Some research also suggests that the major metabolites of pravastatin are actually produced by chemical degradation in the acidic environment of the stomach, rather than by enzymatic processes in the liver. researchgate.netdrugbank.comnih.gov
In Vitro Enzymatic Reaction Mechanisms and Kinetic Analysis
To quantify the efficiency and characteristics of the enzymatic formation of hydroxylated pravastatin metabolites, detailed kinetic analyses have been performed.
Table 1: Michaelis-Menten Kinetics and Formation Rates of Pravastatin Metabolites in In Vitro Systems
| Metabolite | In Vitro System | Km (µM) | Formation Rate (pmol/min/pmol CYP) |
|---|---|---|---|
| Hydroxy Pravastatin | Human Liver Microsomes | 20,987 ± 9,389 | Not Applicable |
| Hydroxy Pravastatin | Reconstituted CYP3A4 | Not Determined | 0.12 ± 0.02 |
| Hydroxy Pravastatin | Reconstituted CYP3A5 | Not Determined | 0.02 ± 0.004 |
| 3'α,5'β,6'β-trihydroxy Pravastatin | Human Liver Microsomes | 4,887 ± 2,185 | Not Applicable |
| 3'α,5'β,6'β-trihydroxy Pravastatin | Reconstituted CYP3A4 | Not Determined | 1.9 ± 0.6 |
| 3'α,5'β,6'β-trihydroxy Pravastatin | Reconstituted CYP3A5 | Not Determined | 0.06 ± 0.04 |
Data sourced from a study using 1,000 µM pravastatin for formation rate determination. nih.gov
To confirm the involvement of specific enzymes in pravastatin hydroxylation, inhibition studies using known enzyme modulators have been conducted. The formation of "hydroxy pravastatin" in human liver microsomes was significantly inhibited by specific CYP3A inhibitors. nih.gov This provides strong evidence for the role of the CYP3A subfamily in this metabolic reaction. For instance, pravastatin itself has been shown to be a concentration-dependent inhibitor of CYP3A4 activity, with a 50% inhibition concentration (IC₅₀) value of 14 µM. nih.gov
Table 2: Inhibition of Hydroxy Pravastatin Formation by CYP3A Inhibitors
| Inhibitor | Enzyme Target | Effect on Hydroxy Pravastatin Formation |
|---|---|---|
| Cyclosporine | CYP3A | Significant Inhibition |
| Ketoconazole | CYP3A | Significant Inhibition |
| Troleandomycin | CYP3A | Significant Inhibition |
This table summarizes findings from in vitro studies with human liver microsomes. nih.gov
Investigation of Metabolic Pathways in Subcellular Fractions and Recombinant Systems
The elucidation of metabolic pathways for drugs like pravastatin relies heavily on the use of in vitro systems that isolate specific cellular components or enzymes. bioivt.com Subcellular fractions, such as human liver microsomes (HLMs), which are enriched with Phase I enzymes like cytochromes P450, are standard tools for these investigations. nih.govbioivt.com
Studies on pravastatin have extensively used HLMs to identify metabolites and determine kinetic parameters. nih.govnih.gov Furthermore, recombinant enzyme systems, which consist of single, purified enzymes (e.g., recombinant human CYP3A4 or CYP3A5), have been instrumental in pinpointing the specific enzymes responsible for hydroxylation. nih.govbioivt.com These systems provide a simplified environment to study the interaction between a drug candidate and an individual enzyme without confounding factors from other cellular components. bioivt.com The use of both liver microsomes and recombinant CYP3A enzymes has been crucial in confirming that the hydroxylation of pravastatin is a CYP3A-mediated, albeit minor, metabolic pathway. nih.gov In addition to microsomes, other subcellular fractions like cytosol, which contains soluble Phase II enzymes, are used to investigate conjugation reactions such as glucuronidation. drugbank.combioivt.com
Microsomal and Cytosolic Preparations for Biotransformation Studies
Subcellular fractions from tissues, particularly the liver, are instrumental in delineating metabolic pathways in vitro. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, while the cytosolic fraction contains other soluble enzymes. researchgate.net The use of these preparations allows researchers to study metabolic reactions in a controlled environment, free from the complexities of a whole-organism system. researchgate.net
In the context of pravastatin, studies have utilized liver microsomes from various species to investigate its metabolism. researchgate.netresearchgate.netnih.gov These in vitro models are crucial for identifying the primary enzymes involved in the biotransformation of pravastatin and its metabolites. researchgate.net For instance, investigations using rat liver microsomes have been conducted to understand the metabolic fate of pravastatin. nih.govnih.gov While pravastatin is noted for undergoing less extensive metabolism compared to other statins, these systems help in identifying the formation of hydroxylated metabolites. nih.govnih.gov The metabolism of pravastatin in these systems is often compared with that of other statins to understand its unique pharmacokinetic profile. nih.gov
The process typically involves incubating the parent compound, pravastatin, with microsomal or cytosolic fractions in the presence of necessary cofactors, such as the NADPH-regenerating system for CYP-mediated reactions. researchgate.net The resulting mixture is then analyzed using techniques like high-performance liquid chromatography (HPLC) to identify and quantify the metabolites formed, including hydroxylated derivatives.
Reconstitution of Enzymatic Systems for Pathway Analysis
To pinpoint the specific enzymes responsible for a particular metabolic conversion, researchers employ reconstituted systems containing purified or recombinantly expressed enzymes. helsinki.fi This approach offers a higher degree of specificity compared to using microsomal preparations, which contain a mixture of various enzymes. helsinki.fi
For the metabolism of many drugs, including statins, cytochrome P450 enzymes are of primary interest. clinpgx.org Studies have utilized panels of recombinant human CYP enzymes to identify the specific isoforms involved in statin metabolism. nih.govhelsinki.fi While pravastatin's metabolism by CYP enzymes is considered minor compared to other statins like simvastatin (B1681759) or atorvastatin (B1662188), identifying the enzymes that can produce its hydroxylated metabolites is crucial for a complete metabolic picture. nih.govnih.govnih.gov
Research indicates that while CYP3A4 is a major enzyme in the metabolism of many statins, its role in pravastatin's clearance is less significant. nih.govnih.govhelsinki.fi However, studies with recombinant enzymes can confirm or rule out the involvement of specific CYPs in the formation of (R)-3''-Hydroxy Pravastatin. For example, a study using recombinant human CYP enzymes investigated the metabolism of a wide panel of statins, providing comparative data on the roles of different CYP isoforms. helsinki.fi Another approach involves the use of specific chemical inhibitors for CYP enzymes in microsomal incubations to deduce the contribution of each enzyme to a given metabolic pathway. helsinki.fi
Comparative Biotransformation Studies across Diverse Biological Systems (Excluding Human Clinical Data)
The metabolism of xenobiotics can vary significantly between different animal species. Therefore, comparative studies are essential to understand potential interspecies differences in metabolic pathways and to select the most appropriate animal model for further studies.
The disposition and metabolism of pravastatin have been investigated in several animal species, including rats, dogs, and monkeys. nih.gov These studies reveal both similarities and differences in the metabolic profiles. For instance, after administration of radiolabeled pravastatin to rats, dogs, and monkeys, the drug was found to be selectively taken up by the liver and excreted mainly in the bile. nih.gov The primary component excreted was unchanged pravastatin, highlighting its resistance to extensive metabolism. nih.gov
However, various metabolites are formed, and their relative abundance can differ between species. Studies have proposed a metabolic pathway for pravastatin based on the analysis of metabolites in excreta and various tissues across these species. nih.gov In rats, enterohepatic recirculation plays a significant role in maintaining the presence of unchanged pravastatin in the liver. nih.govacs.org Comparative studies of hepatic uptake have also been performed between rats, comparing pravastatin with other statins like rosuvastatin (B1679574) and simvastatin, which showed differences in liver specificity and uptake efficiency. nih.gov
The table below summarizes findings from a comparative metabolic study of pravastatin in different animal models.
Table 1: Comparative Metabolite Profile of Pravastatin in Non-Clinical Species
| Species | Major Route of Elimination | Key Metabolic Observations | Reference |
|---|---|---|---|
| Rat | Biliary excretion | Selective uptake by the liver; extensive enterohepatic circulation. | nih.gov |
| Dog | Biliary excretion | Primarily excreted as unchanged drug in bile. | nih.gov |
| Monkey | Biliary excretion | Liver-selective uptake; excreted mainly as unchanged pravastatin. | nih.gov |
These comparative biotransformation studies are crucial for interpreting pharmacokinetic and pharmacodynamic data from different animal models and for extrapolating these findings in a broader research context. Pronounced interspecies differences in microsomal metabolism have been noted for other compounds, underscoring the importance of such comparative analyses. mdpi.com
Advanced Analytical Methodologies for Research Characterization and Quantitation
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of pharmaceutical compounds and their metabolites, offering high accuracy and sensitivity. dntb.gov.ua It provides the capability to measure the mass-to-charge ratio (m/z) of an analyte to several decimal places, allowing for the determination of its elemental composition. bioanalysis-zone.com This level of precision is crucial for distinguishing between compounds with the same nominal mass and for identifying unknown metabolites in complex biological samples. dntb.gov.ua In the context of (R)-3''-Hydroxy Pravastatin (B1207561), HRMS facilitates its unambiguous identification in metabolite profiling studies and provides high-confidence structural data based on accurate mass measurements and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of pravastatin and its metabolites, including (R)-3''-Hydroxy Pravastatin (often referred to as 3α-hydroxy pravastatin), in biological fluids. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Method development typically involves optimizing several key parameters:
Sample Preparation: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques to isolate the analyte from complex matrices like plasma and urine, ensuring high recovery and minimizing matrix effects. nih.gov For instance, a one-step LLE procedure has demonstrated extraction recoveries between 93.8% and 99.5% for 3α-hydroxy pravastatin in plasma. nih.gov
Chromatographic Separation: Reversed-phase columns, such as C18, are frequently used to achieve separation. nih.gov Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or methylammonium acetate) is employed to ensure good peak shape and resolution. nih.govuni-saarland.de
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization source, operated in either positive or negative ion mode. nih.govnih.gov For pravastatin and its hydroxylated metabolite, negative ESI mode often provides a strong signal for the deprotonated molecule [M-H]⁻. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. For 3'α-hydroxy-pravastatin, a common transition is m/z 423.2→321.1. nih.gov
Validated LC-MS/MS methods demonstrate high sensitivity, with lower limits of quantitation (LLOQ) reaching as low as 0.105 ng/mL in plasma. nih.gov The methods exhibit excellent linearity, accuracy, and precision, making them suitable for pharmacokinetic studies. nih.govnih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for 3α-Hydroxy Pravastatin in Human Plasma
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.105 ng/mL | nih.gov |
| Linearity Range | 0.5–200 nM | nih.gov |
| Extraction Recovery | 93.8% - 99.5% | nih.gov |
| Intra-day Accuracy | 97.2% - 104% | nih.gov |
| Inter-day Accuracy | 98.8% - 106% | nih.gov |
| Intra-day Precision (%RSD) | < 10% | nih.gov |
| Inter-day Precision (%RSD) | < 7% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of small, volatile, and thermally stable molecules. mdpi.comvisionpublisher.info However, compounds like pravastatin and its hydroxylated metabolites are non-volatile due to their polarity and high molecular weight. Therefore, a chemical derivatization step is necessary to convert them into volatile derivatives suitable for GC-MS analysis. visionpublisher.info
The most common derivatization process for compounds with hydroxyl and carboxylic acid groups is trimethylsilylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility.
While specific GC-MS methods for (R)-3''-Hydroxy Pravastatin are not extensively documented in recent literature, the general workflow would involve:
Extraction of the metabolite from the biological matrix.
Drying of the extract.
Derivatization with a silylating agent.
Injection into the GC-MS system for separation and detection.
GC-MS offers high chromatographic resolution and, when coupled with mass spectrometry, provides characteristic fragmentation patterns that can be used for structural confirmation and quantification. youtube.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Separation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to conventional mass spectrometry. nih.gov It separates ions in the gas phase based on their size, shape, and charge. mdpi.comyoutube.com This capability is particularly valuable for separating isomeric compounds, which have the same mass and cannot be distinguished by mass spectrometry alone. bioanalysis-zone.comnih.gov
In the context of pravastatin metabolism, various isomers of hydroxylated metabolites can be formed. IMS-MS can differentiate these isomers based on their different collision cross-sections (CCS), which is a measure of their rotational-averaged size and shape in the gas phase. youtube.com Smaller, more compact ions travel faster through the drift tube containing a buffer gas than larger, more extended ions. youtube.comyoutube.com
While specific applications of IMS-MS for the separation of (R)-3''-Hydroxy Pravastatin from its other potential stereoisomers are emerging, the technique has proven highly effective for resolving isomeric lipids, steroids, and other metabolites. nih.govyoutube.com The integration of IMS-MS into a research workflow can provide greater confidence in metabolite identification and reveal subtle structural differences that may have significant biological implications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including drug metabolites. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the determination of its constitution and stereochemistry. nih.gov
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of a complex molecule like (R)-3''-Hydroxy Pravastatin. nih.gov
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of protons and their neighboring protons, while ¹³C NMR reveals the number and electronic environment of carbon atoms.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing out the carbon skeleton of the molecule. nih.govnih.gov
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. nih.govresearchgate.net
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. kpfu.ru This experiment is vital for determining the relative stereochemistry and conformation of the molecule. kpfu.rumdpi.com
Through the combined interpretation of these spectra, researchers have successfully elucidated the structures of various pravastatin metabolites and impurities, confirming the position of hydroxylation and the relative stereochemistry of the molecule. nih.govnih.govmdpi.com
Table 2: Key 2D NMR Techniques and Their Application in Structural Elucidation
| NMR Experiment | Information Provided | Application for (R)-3''-Hydroxy Pravastatin | Reference |
| COSY | ¹H-¹H scalar coupling (through-bond) | Identifies adjacent protons, mapping out spin systems in the heptanoate and decalin ring systems. | nih.govnih.gov |
| HSQC | One-bond ¹H-¹³C correlation | Assigns each proton to its directly attached carbon atom. | nih.govresearchgate.net |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlation | Connects molecular fragments, confirming the position of the ester and hydroxyl groups. | nih.govresearchgate.net |
| NOESY | ¹H-¹H spatial proximity (through-space) | Determines the relative stereochemistry and preferred conformation of the molecule in solution. | kpfu.rumdpi.com |
Solid-State NMR for Conformational Analysis in Specific Matrices
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase, such as in crystalline powders or specific solid matrices. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, providing rich information about the local structure, conformation, and intermolecular packing.
While specific ssNMR studies on (R)-3''-Hydroxy Pravastatin Sodium Salt are not widely published, the technique has been applied to other statins to investigate conformational polymorphism. google.com For example, solid-state ¹³C NMR can distinguish between different crystalline forms (polymorphs) of a drug, which can have different physical properties. The analysis of chemical shifts and dipolar couplings in ssNMR spectra can provide quantitative details on molecular structure, such as dihedral angles between different parts of the molecule. researchgate.net This information is critical in pharmaceutical development for understanding the solid-state properties of an active pharmaceutical ingredient or its metabolites.
Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a metabolite like this compound, various chromatographic techniques are employed for its isolation from biological matrices or reaction mixtures, subsequent purification, and precise quantification.
Preparative Chromatography for Metabolite Isolation
Preparative High-Performance Liquid Chromatography (HPLC) is an essential technique for isolating and purifying specific compounds from a mixture in sufficient quantities for further analysis, such as structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy or for use as a reference standard. The isolation of hydroxylated metabolites of pravastatin, including the (R)-3''-hydroxy variant, often involves multi-step purification processes.
The general strategy for isolating a pravastatin metabolite like (R)-3''-Hydroxy Pravastatin from a fermentation broth or a biological sample would typically involve initial extraction steps followed by preparative HPLC. While specific protocols for this exact metabolite are not widely published, the principles of preparative chromatography for related compounds can be applied. For instance, a crude extract containing the metabolite would be concentrated and then injected onto a preparative HPLC column. The selection of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the best separation of the target metabolite from the parent drug and other related impurities.
Table 1: Illustrative Preparative HPLC Parameters for Isolation of Pravastatin-Related Compounds
| Parameter | Value |
| Column | Reversed-Phase C18, preparative scale (e.g., >20 mm internal diameter) |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) |
| Flow Rate | Dependent on column dimensions, typically in the range of 10-100 mL/min |
| Detection | UV-Vis at a wavelength where the compound absorbs (e.g., ~238 nm for the statin chromophore) |
| Fraction Collection | Triggered by UV signal corresponding to the elution time of the target metabolite |
Note: This table represents typical parameters for the isolation of pravastatin and its metabolites. The specific conditions for this compound would require empirical development.
Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis
For the quantitative analysis of drug metabolites in numerous samples, such as in pharmacokinetic studies, high-throughput methods are essential. Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By using columns with smaller particle sizes (<2 µm), UHPLC systems can operate at higher pressures and flow rates, leading to much shorter analysis times without compromising separation efficiency.
The application of UHPLC for the analysis of pravastatin and its metabolites allows for rapid and sensitive quantification. A typical UHPLC method coupled with a sensitive detector, such as a tandem mass spectrometer (MS/MS), would enable the high-throughput analysis of this compound in biological matrices.
Table 2: Representative UHPLC Method Parameters for the Analysis of Pravastatin Metabolites
| Parameter | Value |
| Column | UHPLC C18 or equivalent (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium acetate |
| Flow Rate | 0.4 - 0.8 mL/min |
| Injection Volume | 1 - 5 µL |
| Column Temperature | 30 - 45 °C |
| Run Time | < 5 minutes |
Note: These parameters are illustrative and based on methods for pravastatin and its other metabolites. A specific method for this compound would need to be developed and validated.
Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of drug metabolites. These techniques provide not only quantitative information but also structural data, which is invaluable for the unambiguous identification of compounds.
LC-NMR Coupling for Online Structural Characterization
The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) allows for the direct structural elucidation of compounds as they are separated by the LC system. This online approach is particularly useful for the characterization of unstable or minor metabolites that may be difficult to isolate in sufficient quantities for offline NMR analysis.
LC-CD-MS for Combined Chiral and Mass Information
The combination of Liquid Chromatography (LC) with Circular Dichroism (CD) and Mass Spectrometry (MS) provides a powerful platform for the analysis of chiral compounds. Since this compound is a specific stereoisomer, this technique would be highly valuable for its characterization.
In an LC-CD-MS system, the sample is first separated by a chiral LC column, which can resolve the (R) and (S) enantiomers. The eluent then passes through a CD detector, which provides information on the chiroptical properties of the separated enantiomers, confirming their stereochemistry. Subsequently, the eluent enters the mass spectrometer, which provides mass-to-charge ratio information, confirming the molecular weight and elemental composition of the compound and its fragments. This combination of techniques would allow for the unambiguous identification and stereochemical assignment of this compound in a single analytical run. The application of such a hyphenated system would be particularly beneficial in metabolic studies where the stereoselective formation or transformation of the metabolite is being investigated.
Biochemical Interactions and Intracellular Modulation in Defined Research Systems
In Vitro Binding Studies with Potential Molecular Targets or Receptors
Direct binding to a molecular target is the initiating event for a compound's pharmacological effect. For statins, the primary target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.
Ligand-Binding Assays in Recombinant Protein Systems
Ligand-binding assays using recombinant proteins are a standard method to determine the affinity of a compound for its target. While Pravastatin (B1207561) is a potent inhibitor of HMG-CoA reductase with a Ki in the nanomolar range, specific binding affinity data for (R)-3''-Hydroxy Pravastatin Sodium Salt are not widely reported in scientific literature, which is consistent with its classification as a metabolite with negligible activity. drugbank.comtocris.com Studies on various statins have identified key amino acid residues within the HMG-CoA reductase active site that are crucial for binding. nih.gov The structural modification in the (R)-3''-hydroxy metabolite likely alters its interaction with these residues, leading to a significant reduction in binding affinity.
Interactive Table 1: Ligand-Binding Data for HMG-CoA Reductase
| Compound | Target Protein | Assay System | Binding Affinity (Ki) | Reference |
| This compound | Human HMG-CoA Reductase | Recombinant Protein | No significant binding reported | N/A |
| Pravastatin Sodium Salt | Human HMG-CoA Reductase | Recombinant Protein | ~1 nM | tocris.comrndsystems.com |
Surface Plasmon Resonance (SPR) for Interaction Kinetics
Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD). nih.gov While SPR has been utilized to study the interaction of various statins with proteins, there is a notable absence of published SPR studies specifically detailing the interaction kinetics of this compound with HMG-CoA reductase or other potential molecular targets. This lack of data further supports the compound's limited interaction capacity at the molecular level. For comparative purposes, SPR has been used to characterize the binding of other statins to proteins like human serum albumin. slideshare.net
Enzyme Inhibition and Activation Studies in Cell-Free Systems
Cell-free enzyme assays provide a direct measure of a compound's ability to modulate enzyme activity. The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase. nih.gov In such assays, Pravastatin demonstrates potent inhibition with IC50 values in the nanomolar range. abcam.comnih.gov
Consistent with its negligible clinical activity, specific IC50 values for this compound in HMG-CoA reductase inhibition assays are not available in the peer-reviewed literature. This indicates that the hydroxylation at the 3'' position significantly diminishes its ability to inhibit the enzyme compared to the parent molecule, Pravastatin.
Interactive Table 2: HMG-CoA Reductase Inhibition Data
| Compound | Enzyme Source | Assay Type | IC50 | Reference |
| This compound | Human Recombinant HMG-CoA Reductase | Cell-Free Spectrophotometric Assay | No significant inhibition reported | N/A |
| Pravastatin Sodium Salt | Human Recombinant HMG-CoA Reductase | Cell-Free Spectrophotometric Assay | 66.1 nM | abcam.com |
| Pravastatin Sodium Salt | HMG-CoA Reductase | Cell-Free Assay | 95 nM | nih.gov |
Beyond HMG-CoA reductase, some studies have explored the in vitro effects of Pravastatin on other enzymes, such as gelatinases (MMP-2, MMP-9), where it was found to enhance the activity of MMP-2. nih.gov No similar studies have been reported for this compound.
Exploration of Intracellular Pathway Engagement in Cell-Based Research Models
The pleiotropic effects of statins are attributed to their ability to modulate various intracellular signaling pathways, largely through the inhibition of isoprenoid synthesis. nih.gov These isoprenoids are essential for the post-translational modification of small GTP-binding proteins like Ras and Rho, which are key regulators of cell growth, differentiation, and inflammation. nih.gov
Modulation of Specific Signaling Pathways in Immortalized Cell Lines
Pravastatin has been shown to affect multiple signaling pathways. For example, it can activate the Akt survival pathway in human pancreatic islet endothelial cells and activate endothelial nitric oxide synthase (eNOS). jacc.orgnih.gov It also influences cell proliferation and apoptosis in various tumor cell lines, often in a cell-type-specific manner. nih.govclinicaltrials.gov
There is a lack of published research investigating the effects of this compound on these or other specific signaling pathways in immortalized cell lines. Its presumed low potency in inhibiting HMG-CoA reductase suggests that it would not significantly impact the downstream production of isoprenoids, and therefore would not effectively modulate pathways dependent on protein prenylation.
Metabolomics and Proteomics Approaches in Response to Compound Exposure
Metabolomics and proteomics are powerful tools used to obtain a global view of the cellular response to a compound. jacc.org Studies have utilized these approaches to investigate the broader effects of statins like atorvastatin (B1662188) on cancer cell lines, revealing alterations in various metabolites and proteins.
Currently, there are no specific metabolomics or proteomics studies in the public domain that have been conducted to characterize the cellular response to this compound exposure. Such studies on the parent compound, Pravastatin, have helped to elucidate its pleiotropic effects beyond cholesterol-lowering. The absence of such data for its 3''-hydroxy metabolite is another indicator of its limited biological activity.
Chemical Stability and Degradation Pathways in Academic Research Contexts
Stability Profiling under Varied Laboratory and Environmental Conditions
Forced degradation studies are crucial for elucidating the intrinsic stability of a drug substance. ajpaonline.comresearchgate.net These studies involve subjecting the compound to stress conditions such as varying pH, light, heat, and oxidation to predict its degradation pathways. ajpaonline.com While extensive data on the parent compound, Pravastatin (B1207561), is available, specific stability studies on its (R)-3''-Hydroxy metabolite are less common. However, research on the simultaneous analysis of Pravastatin and its 3α-hydroxy metabolite provides valuable insights into the latter's stability.
The stability of statins is often pH-dependent, with hydrolysis being a primary degradation route. ajpaonline.comresearchgate.net For Pravastatin, degradation is more pronounced in acidic conditions compared to alkaline or neutral environments. researchgate.net This degradation typically involves the hydrolysis of the ester linkage and the lactonization of the dihydroxy heptanoic acid side chain.
A study focusing on the quantification of Pravastatin and 3α-hydroxy Pravastatin in biological samples found that both analytes exhibited enhanced stability in reconstituted samples when the pH was adjusted to approximately 4.5 using acetic acid. nih.gov This suggests that, similar to its parent compound, (R)-3''-Hydroxy Pravastatin Sodium Salt is susceptible to pH-mediated degradation, and controlling the acidity is crucial for its stability in analytical solutions. In more general terms for pravastatin, the degradation kinetics follow a pseudo-first-order model, with the generation of one degradation product in alkaline medium and four in acidic medium. researchgate.net
The stability of 3α-hydroxy Pravastatin has been assessed in biological matrices under various storage conditions. The data indicates good stability under typical laboratory handling and storage protocols.
Interactive Data Table: Stability of 3α-Hydroxy Pravastatin in Human Plasma and Urine nih.gov
| Condition | Matrix | Analyte Concentration | Stability (%) | Precision (% CV) |
| Short-Term (4h at room temp) | Plasma | Low QC | 93.1 | < 6 |
| Short-Term (4h at room temp) | Plasma | High QC | 96.9 | < 6 |
| Short-Term (4h at room temp) | Urine | Low QC | 98.0 | < 6 |
| Short-Term (4h at room temp) | Urine | High QC | 100 | < 6 |
| 3 Freeze-Thaw Cycles | Plasma | Low QC | 93.3 | < 4 |
| 3 Freeze-Thaw Cycles | Plasma | High QC | 97.6 | < 4 |
| 3 Freeze-Thaw Cycles | Urine | Low QC | 94.3 | < 10 |
| 3 Freeze-Thaw Cycles | Urine | High QC | 105 | < 10 |
| Long-Term (30 days at -70°C) | Plasma | - | Stable | - |
| Long-Term (30 days at -70°C) | Urine | - | Stable | - |
Data derived from a study on the quantitative determination of pravastatin and its metabolite in plasma and urine. nih.gov
Exposure to light and elevated temperatures are common stress factors that can induce drug degradation. For statins in general, photolysis can be a significant degradation pathway. researchgate.net Pravastatin, for instance, has been shown to be the most photolabile among several statins, likely due to its light absorption characteristics. ung.si While specific photolytic studies on this compound are not widely published, its structural similarity to Pravastatin suggests a potential for similar degradation mechanisms, likely involving the conjugated double bond system in the naphthalene (B1677914) ring.
Thermal degradation studies on Pravastatin have shown significant degradation at elevated temperatures (e.g., 80°C). researchgate.net Given that this compound is a hydroxylated analog, it is plausible that it would exhibit comparable or potentially increased susceptibility to thermal stress, which could accelerate hydrolytic and oxidative degradation pathways.
Oxidative degradation is another critical stress test for pharmaceutical compounds. Studies on Pravastatin have indicated that it is relatively stable against oxidation under certain conditions. researchgate.net However, the introduction of an additional hydroxyl group in the (R)-3''-Hydroxy metabolite could potentially create a new site for oxidative attack, although specific studies confirming this are lacking. Research on Pravastatin's antioxidant properties suggests it can protect against oxidative stress, which may confer some degree of inherent stability to its core structure. nih.gov
Identification and Structural Elucidation of Degradation Products
Identifying the products formed during degradation is key to understanding the complete stability profile of a compound. This typically involves a combination of chromatographic separation and spectroscopic analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for detecting and identifying drug metabolites and degradation products, even at low concentrations. chem-soc.si In the analysis of 3α-hydroxy Pravastatin, electrospray ionization (ESI) in the negative ion mode is effective. The deprotonated molecule [M-H]⁻ at m/z 423 serves as the precursor ion for both Pravastatin and its 3α-hydroxy metabolite. nih.gov
A key fragmentation product observed in the MS² spectra for both compounds is the ion at m/z 321. nih.gov This fragment corresponds to the loss of the heptanoic acid side chain, indicating that this part of the molecule has remained intact. The common fragmentation patterns between Pravastatin and its metabolites are instrumental in identifying structurally related impurities and degradants. chem-soc.si For instance, collision-activated decomposition (CAD) mass spectra can reveal characteristic fragments of the naphthalene core, helping to pinpoint where structural changes have occurred. chem-soc.siresearchgate.net
While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of unknown compounds. researchgate.netnih.gov Complete assignment of ¹H and ¹³C NMR data has been performed for Pravastatin and numerous derivatives. nih.gov Such a database is invaluable for comparing the spectra of suspected degradation products with known related structures.
Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity within a molecule, confirming the exact structure of a degradant. For example, if degradation were to alter the stereochemistry or modify a side chain, these changes would be readily apparent in the NMR spectra. researchgate.netnih.gov Infrared (IR) and Raman spectroscopy can also provide confirmatory data, particularly regarding the functional groups present in the molecule, such as carboxylates and hydroxyls, and can indicate if the structural integrity of the drug is preserved under certain conditions. acs.org
Future Directions and Emerging Research Avenues
Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding
A holistic understanding of the biological role of (R)-3''-Hydroxy Pravastatin (B1207561) requires moving beyond single-endpoint assays and embracing a systems-level perspective. Systems biology, which integrates various "omics" data, offers a powerful framework for this purpose. Multi-omics approaches can reveal complex interaction networks among molecules at different biological levels, overcoming the limitations of single-omics studies. nih.gov
Future research will likely involve integrating genomics, transcriptomics, proteomics, and metabolomics data to map the pathways influenced by this specific metabolite. For instance, metabolomic studies have successfully identified various metabolites, including amino acids and lipids, that are relevant to the prognosis of cardiovascular conditions. nih.gov This type of analysis could pinpoint the unique impact of (R)-3''-Hydroxy Pravastatin on cellular networks compared to its parent compound, pravastatin.
Physiologically based pharmacokinetic (PBPK) modeling, a key component of systems pharmacology, has been extensively used for pravastatin to predict its absorption, distribution, metabolism, and excretion (ADME). nih.govpharmajen.com These models simulate the disposition of pravastatin in various tissues, such as the liver and muscle, and can predict drug-drug interactions (DDIs). nih.govcertara.com A significant future direction will be the expansion of these PBPK models to explicitly include its metabolites. By incorporating data on the formation and clearance of (R)-3''-Hydroxy Pravastatin, these enhanced models could predict its concentration and effects in specific tissues, offering insights into its potential efficacy or off-target effects. nih.gov
| Omics Approach | Application to (R)-3''-Hydroxy Pravastatin Research | Potential Insights |
| Genomics | Identifying genetic variants (e.g., in transporter proteins like OATP1B1) that influence the formation or clearance of the metabolite. pharmgkb.org | Understanding inter-individual variability in metabolite exposure and response. |
| Transcriptomics | Measuring changes in gene expression in response to the metabolite. | Revealing regulatory pathways affected by the metabolite, distinct from the parent drug. |
| Proteomics | Quantifying changes in protein levels and post-translational modifications. | Identifying protein targets and signaling cascades directly modulated by the metabolite. |
| Metabolomics | Profiling downstream changes in the cellular metabolome. | Elucidating the metabolite's impact on broader metabolic networks, such as lipid and amino acid metabolism. nih.gov |
Development of Novel Biosensors and Probes for In Vitro Detection
The ability to detect and quantify (R)-3''-Hydroxy Pravastatin Sodium Salt accurately and in real-time is essential for in vitro research. While established analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive for measuring pravastatin and its metabolites in plasma and urine, they are not suited for continuous monitoring in live-cell assays. nih.govnih.gov
The development of novel biosensors and fluorescent probes represents a major leap forward. These tools could enable the real-time tracking of the metabolite's uptake, localization, and dynamics within cells. For example, research on pravastatin has utilized nitric oxide (NO) electrodes to measure the acute production of NO by endothelial cells, demonstrating a rapid biological response. jacc.org Similar electrochemical or optical biosensors could be designed to be selective for (R)-3''-Hydroxy Pravastatin.
Future research could focus on:
Aptamer-Based Sensors: Developing DNA or RNA aptamers that bind with high specificity to (R)-3''-Hydroxy Pravastatin. These aptamers can be integrated into electrochemical or fluorescent sensor platforms.
Fluorescent Probes: Synthesizing small-molecule probes that exhibit a change in fluorescence upon binding to the metabolite. Such probes would be invaluable for imaging its subcellular distribution using microscopy.
Enzyme-Based Biosensors: Immobilizing an enzyme that specifically recognizes or modifies the metabolite onto an electrode to generate a measurable signal.
These technologies would facilitate high-throughput screening and detailed mechanistic studies, providing a deeper understanding of the metabolite's cellular pharmacology.
Advanced Computational Modeling for Predicting Biotransformation and Interactions
Computational modeling is an indispensable tool in modern drug development, allowing for the prediction of a compound's metabolic fate and potential interactions before extensive experimental work is undertaken. researchgate.net For (R)-3''-Hydroxy Pravastatin, advanced computational approaches are crucial for predicting its formation from the parent drug and its subsequent interactions with biological targets.
Machine learning and quantitative structure-activity relationship (QSAR) models are increasingly used to predict various aspects of drug metabolism. nih.govnih.gov These models can identify the specific enzymes responsible for a drug's metabolism and the likely sites on the molecule where transformation occurs. nih.gov For pravastatin, metabolism is a less dominant clearance pathway compared to transporter-mediated excretion; however, several metabolites, including hydroxylated forms, are known to be produced. psu.edunih.gov
Future computational efforts will focus on:
Predicting Sites of Metabolism (SoMs): Using machine learning algorithms trained on large datasets to predict that the 3''-position of the 2-methyl-1-oxobutoxy side chain is a likely site for hydroxylation.
Modeling Enzyme-Substrate Interactions: Employing molecular docking and molecular dynamics simulations to model the interaction of pravastatin with metabolizing enzymes, such as cytochrome P450s, to elucidate the mechanism leading to the formation of (R)-3''-Hydroxy Pravastatin. nih.govbenthamscience.com
PBPK Modeling of Metabolites: As mentioned, integrating metabolite-specific data into full PBPK models is a key goal. nih.govnih.gov This allows for the simulation of its pharmacokinetic profile and the prediction of its contribution to DDIs. certara.com For example, PBPK models for pravastatin have successfully predicted the impact of inhibiting transporters like OATP1B1. certara.comnih.gov Similar models for the metabolite would clarify its role in such interactions.
| Modeling Technique | Objective for (R)-3''-Hydroxy Pravastatin | Example Application |
| QSAR | Predict the likelihood of formation and potential biological activity. | Correlate structural features with the rate of hydroxylation by specific enzymes. nih.gov |
| Molecular Docking | Visualize the binding of pravastatin in the active site of a metabolizing enzyme. | Determine the orientation that favors the formation of the (R)-3''-hydroxy metabolite. |
| PBPK Modeling | Simulate the concentration-time profile of the metabolite in different body compartments. | Predict the impact of genetic polymorphisms in metabolizing enzymes on metabolite levels. nih.govpharmgkb.org |
Exploration of Chemoenzymatic Synthetic Routes for Novel Analogs
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful platform for creating novel drug analogs. mdpi.com This approach is particularly useful for generating complex chiral molecules like statins and their derivatives with high stereoselectivity. nih.govgoogle.com
While the production of pravastatin itself can involve a microbial hydroxylation step, the targeted synthesis of analogs of its metabolites is an underexplored area. nih.gov Enzymes such as ketoreductases, aldolases (e.g., DERA), and hydrolases are used to create the specific stereocenters found in the side chains of statins. nih.govresearchgate.netgoogle.com
Future research could leverage these enzymatic tools to produce novel analogs based on the (R)-3''-Hydroxy Pravastatin scaffold. This could involve:
Enzymatic Modification: Using enzymes like lipases or acyltransferases to modify the hydroxyl groups on the (R)-3''-Hydroxy Pravastatin molecule, creating a library of new esters or other derivatives. mdpi.com
Side-Chain Synthesis: Employing enzymes to synthesize variations of the heptanoic acid side chain and then chemically attaching them to a core structure related to the metabolite. researchgate.netresearchgate.net
Directed Evolution of Enzymes: Using computational design and directed evolution to engineer enzymes, such as cytochrome P450s, to selectively produce (R)-3''-Hydroxy Pravastatin or other hydroxylated analogs with high efficiency and stereoselectivity. acs.org
The synthesis of these novel analogs would enable detailed structure-activity relationship (SAR) studies, helping to determine which structural features of the metabolite are critical for any observed biological activity. This knowledge could guide the design of new therapeutic agents with improved properties.
Q & A
Q. How to reconcile discrepancies in HMG-CoA reductase inhibition potency between in vitro and cell-based assays?
- Analysis : Cell permeability differences (e.g., efflux by OATP transporters) may reduce intracellular drug levels. Use transfected cell lines (e.g., HEK293-OATP1B1) to assess uptake. Correlate intracellular drug concentrations (via LC-MS/MS) with enzymatic activity measured via NADPH consumption assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
